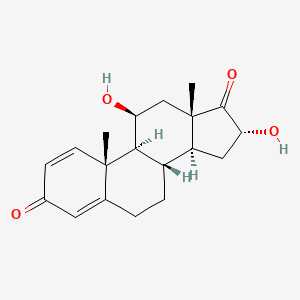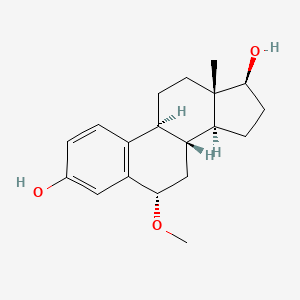
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by its unique structural modifications, which include a methoxy group at the 6th position and specific stereochemistry at the 6alpha and 17beta positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- typically involves multiple steps, starting from estradiol or its derivatives. Key steps may include:
Methoxylation: Introduction of the methoxy group at the 6th position, often using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 6alpha and 17beta positions through selective reduction or oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: For efficient separation and purification of the final product.
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Methylating Agents: Dimethyl sulfate, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses, particularly in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptor Activation: Binding to estrogen receptors (ERα and ERβ) and modulating gene transcription.
Signal Transduction Pathways: Influencing pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
類似化合物との比較
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy group and specific stereochemistry.
Methoxyestradiol: A related compound with a methoxy group at a different position.
Estrone: Another estrogen hormone with a different structure and biological activity.
特性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(6S,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17+,18+,19+/m1/s1 |
InChIキー |
ZXHOGDYDNZUTSO-PQENSZJKSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)OC |
正規SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)

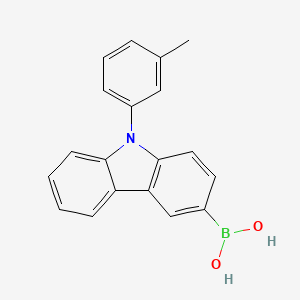
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
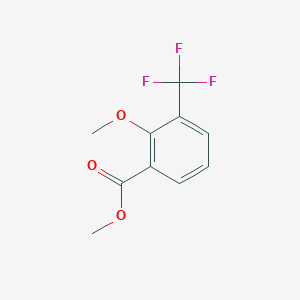
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
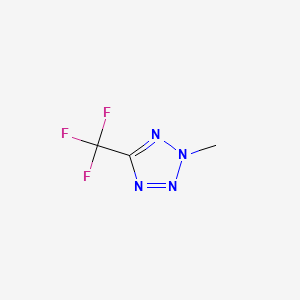
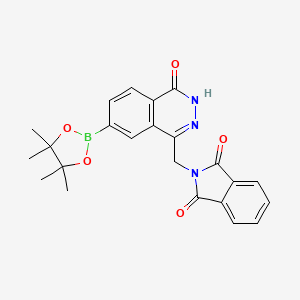
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
